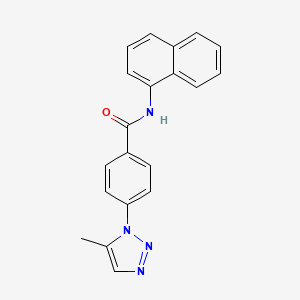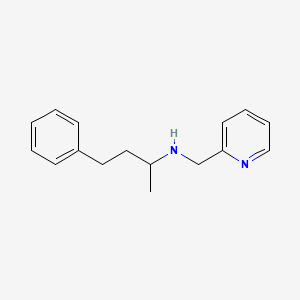![molecular formula C23H28N6O3 B4835585 2-(3-oxo-1-{[4-(pyridin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)-N-phenylacetamide](/img/structure/B4835585.png)
2-(3-oxo-1-{[4-(pyridin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)-N-phenylacetamide
Overview
Description
2-(3-oxo-1-{[4-(pyridin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)-N-phenylacetamide is a complex organic compound that features a piperazine ring substituted with a pyridine group and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-1-{[4-(pyridin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)-N-phenylacetamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Pyridine: The piperazine ring is then substituted with a pyridine group using nucleophilic substitution reactions.
Acetylation: The substituted piperazine is acetylated using acetic anhydride or acetyl chloride in the presence of a base.
Formation of the Final Compound: The final step involves the reaction of the acetylated piperazine with phenylacetamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the phenylacetamide group.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidation typically yields carboxylic acids or ketones.
Reduction: Reduction yields alcohols.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a ligand in binding studies.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(3-oxo-1-{[4-(pyridin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)-N-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(4-pyridin-2-yl-piperazin-1-ylimino)-ethyl)-phenol
- 2-((4-(pyridin-2-yl)piperazin-1-yl)methyl)benzothioamide
- ®-1-(2-oxo-2-(4-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethyl)-N-(3-…
Uniqueness
The uniqueness of 2-(3-oxo-1-{[4-(pyridin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)-N-phenylacetamide lies in its specific substitution pattern and the presence of both a pyridine and a phenylacetamide group. This combination of functional groups provides a unique set of chemical and biological properties that can be exploited in various applications.
Properties
IUPAC Name |
2-[3-oxo-1-[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]piperazin-2-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3/c30-21(26-18-6-2-1-3-7-18)16-19-23(32)25-10-11-29(19)22(31)17-27-12-14-28(15-13-27)20-8-4-5-9-24-20/h1-9,19H,10-17H2,(H,25,32)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOIFLDIUYJYBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NC2=CC=CC=C2)C(=O)CN3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzothiazol-2-yl)-2-{[5-(5-bromo-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4835514.png)
![5-[4-(allyloxy)benzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4835518.png)
![(5E)-1-(2-methylphenyl)-5-[[1-(3-nitrophenyl)pyrrol-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4835519.png)
![2-{[4-ALLYL-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE](/img/structure/B4835534.png)
![2,3,4,5,6-pentafluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B4835542.png)
![4-acetyl-1-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4835550.png)
![2-[2-(2-chlorophenoxy)propanoyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B4835558.png)
![2-{[2-(1-methyl-1H-indol-3-yl)-2-oxoethyl]thio}nicotinonitrile](/img/structure/B4835569.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B4835593.png)
![3-(anilinosulfonyl)-4-chloro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4835594.png)


![2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-7-(3-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4835604.png)
![2-[(2,4,5-trichlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4835612.png)
